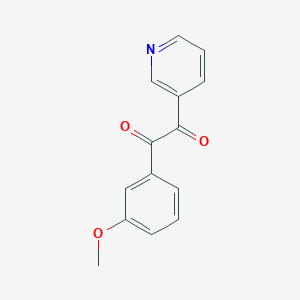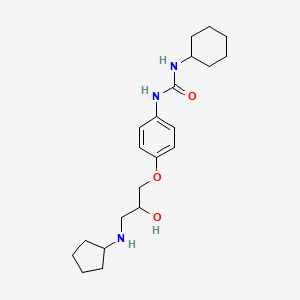![molecular formula C9H16N2OS2 B14657861 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine CAS No. 52345-76-3](/img/structure/B14657861.png)
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is an organic compound that features a morpholine ring bonded to a pyrrolidine ring through a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine typically involves the reaction of morpholine with pyrrolidine-1-carbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in both the morpholine and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated morpholine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is not fully understood. it is believed to interact with biological targets through its sulfanyl linkage and nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog that lacks the morpholine ring.
Morpholine: A simpler analog that lacks the pyrrolidine ring.
Thiomorpholine: Similar in structure but contains a sulfur atom in the ring.
Uniqueness: 4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine is unique due to the combination of both morpholine and pyrrolidine rings linked by a sulfanyl group. This structural feature imparts distinct chemical and biological properties that are not observed in the simpler analogs.
Propiedades
Número CAS |
52345-76-3 |
|---|---|
Fórmula molecular |
C9H16N2OS2 |
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
morpholin-4-yl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2OS2/c13-9(10-3-1-2-4-10)14-11-5-7-12-8-6-11/h1-8H2 |
Clave InChI |
MJDJMDXMQHUGPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)SN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

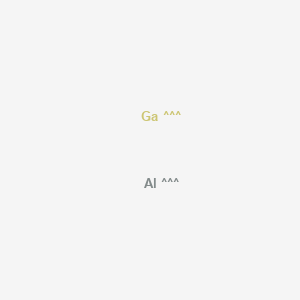


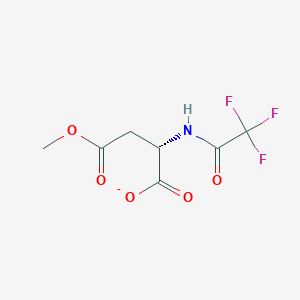
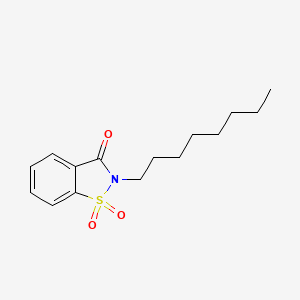
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)

